[1]Benzoselenopheno[3,2-b]thiophene

Organic Semiconductor Processing Thermal Analysis Regioisomeric Purity

Benzoselenopheno[3,2-b]thiophene (CAS 37958-13-7; IUPAC: benzoselenolo[3,2-b]thiophene) is a fused three-ring heteroacene with molecular formula C₁₀H₆SSe and molecular weight 237.18 g·mol⁻¹, incorporating both sulfur and selenium in its π-conjugated core. This compound serves as a parent building block (chalcogenophenobenzochalcogenophene, CBC) for synthesizing mixed sulfur–selenium organic semiconductors, which have been investigated for organic field-effect transistors (OFETs) and optoelectronic applications.

Molecular Formula C10H6SSe
Molecular Weight 237.19 g/mol
CAS No. 37958-13-7
Cat. No. B14667387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1]Benzoselenopheno[3,2-b]thiophene
CAS37958-13-7
Molecular FormulaC10H6SSe
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C([Se]2)C=CS3
InChIInChI=1S/C10H6SSe/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H
InChIKeySKSQGUIRAXRTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1]Benzoselenopheno[3,2-b]thiophene for OFET and Optoelectronic Material Procurement – Core Properties and Identity


[1]Benzoselenopheno[3,2-b]thiophene (CAS 37958-13-7; IUPAC: benzoselenolo[3,2-b]thiophene) is a fused three-ring heteroacene with molecular formula C₁₀H₆SSe and molecular weight 237.18 g·mol⁻¹, incorporating both sulfur and selenium in its π-conjugated core [1]. This compound serves as a parent building block (chalcogenopheno[1]benzochalcogenophene, CBC) for synthesizing mixed sulfur–selenium organic semiconductors, which have been investigated for organic field-effect transistors (OFETs) and optoelectronic applications [2]. Its melting point is reported at 352 K (~79 °C) and its boiling point at 458 K under 0.020 bar [1]. A regioisomeric form, [1]benzoselenopheno[2,3-b]thiophene (CAS 35752-82-0), also exists, underscoring the need to specify the fusion pattern during procurement [3].

Why [1]Benzoselenopheno[3,2-b]thiophene Cannot Be Substituted by All-Sulfur (BTBT) or All-Selenium (BSBS) Analogues in Semiconductor Research and Device Fabrication


Generic replacement of [1]benzoselenopheno[3,2-b]thiophene with its all-sulfur counterpart [1]benzothieno[3,2-b]thiophene (BTBT) or its extended all-selenium congener [1]benzoselenopheno[3,2-b][1]benzoselenophene (BSBS) introduces distinct and often undesirable changes in molecular packing, HOMO–LUMO gap, and intermolecular chalcogen interactions that cannot be corrected by post-processing alone [1]. In the class of fused chalcogenopheno[1]benzochalcogenophene (CBC) building blocks, the mixed S/Se composition yields regioisomer-dependent photophysical properties and solid-state packing that are absent in the symmetric S-only or Se-only cores [2]. Even switching between regioisomers—e.g., the [3,2-b] versus [2,3-b] fusion—alters the molecular electronics and crystallization behavior substantially [3]. Thus, selection of the exact core is not an interchangeable choice but a critical determinant of downstream material performance.

Quantitative Evidence for Selecting [1]Benzoselenopheno[3,2-b]thiophene over Closest Analogues – Δ-Data Table


Melting Point Differentiates [3,2-b] Isomer from the [2,3-b] Regioisomer for Processing Window Definition

The [1]benzoselenopheno[3,2-b]thiophene isomer (CAS 37958-13-7) exhibits a clearly documented melting point of 352 K (≈ 79 °C), whereas no melting point data are available for the [2,3-b] regioisomer (CAS 35752-82-0) in authoritative databases, indicating a potential difference in lattice energy and processability [1]. This thermal distinction is critical for vapor-deposition and melt-processing protocols where isomer identity dictates the accessible temperature window [2].

Organic Semiconductor Processing Thermal Analysis Regioisomeric Purity

Mixed S/Se CBC Building Blocks Exhibit Reduced HOMO–LUMO Gap versus All-Sulfur DTBTE Reference – Class-Level Evidence

In the symmetric ene-linked dimer series derived from CBC building blocks (including the target core), substitution of sulfur by selenium reduces the optical HOMO–LUMO gap by approximately 0.09–0.12 eV relative to the all-sulfur reference DTBTE, as determined by UV/Vis absorption onset measurements [1]. Specifically, for the regioisomeric series 21 a–c (BTTE-type dimers incorporating mixed S/Se cores), the gap reduction versus the all-sulfur baseline is 0.088 eV (21 a), 0.023 eV (21 b), and 0.115 eV (21 c) [1]. This gap-narrowing effect is systematically correlated with the position and number of selenium atoms in the CBC subunit.

Organic Field-Effect Transistors HOMO-LUMO Gap Engineering Selenium Incorporation

Selenium-Containing CBC Units Give Rise to Characteristic Se···Se and Se···C Intermolecular Interactions Absent in Sulfur-Only Analogues

Single-crystal X-ray diffraction of the ene-linked dimers reveals that molecules containing selenium in the CBC core engage in short Se···Se (3.547–3.702 Å) and Se···C (3.342–3.590 Å) contacts, while the all-sulfur analogue DTBTE exhibits only S···C (3.323–3.507 Å) and S···S (3.364 Å) interactions [1]. The presence of selenium-specific contacts in systems built from the mixed S/Se core alters the solid-state packing and is postulated to enhance intermolecular electronic coupling for charge transport [1].

Crystal Engineering Intermolecular Interactions Charge Transport

OFET Mobility of Dimer Based on Mixed S/Se CBC Core Reaches 4 × 10⁻³ cm² V⁻¹ s⁻¹ – Contextualized against BTBT and BSBS Derivatives

The symmetric dimer 17 a, fabricated via McMurry coupling of the CBC building block bearing the [1]benzoselenopheno[3,2-b]thiophene-like core, exhibits a field-effect hole mobility of up to 4 × 10⁻³ cm² V⁻¹ s⁻¹ in top-contact OFET configuration with Cytop dielectric [1]. While this mobility is lower than that reported for solution-processed BSBS alkyl derivatives (μ_fet > 1.0 cm² V⁻¹ s⁻¹) or DPh-BSBS (μ > 0.1 cm² V⁻¹ s⁻¹), it represents the first demonstration that the mixed S/Se parent CBC platform yields functional transistor behavior, establishing a baseline for further structural optimization [2][3].

Organic Thin-Film Transistors Charge Carrier Mobility Structure–Property Relationship

Recommended Application Scenarios for [1]Benzoselenopheno[3,2-b]thiophene Based on Quantitative Evidence


Synthesis of Mixed Chalcogen OFET Materials via Fiesselmann-Based CBC Protocol

Researchers can employ [1]benzoselenopheno[3,2-b]thiophene as the key CBC building block in Fiesselmann thiophene synthesis followed by McMurry or Stille coupling to access regioisomeric ene-linked dimers with systematically tunable S/Se composition [1]. The demonstrated OFET mobility of 4 × 10⁻³ cm² V⁻¹ s⁻¹ for the parent dimer provides a baseline that can be improved through alkyl or aryl side-chain engineering, as established for the BSBS system where mobility exceeds 1.0 cm² V⁻¹ s⁻¹ after derivatization [2].

Crystal Engineering Exploiting Se···Se and Se···C Intermolecular Contacts

The selenium-specific intermolecular interactions (Se···Se distances of 3.547–3.702 Å and Se···C distances of 3.342–3.590 Å) uniquely available in the mixed S/Se core enable crystal-packing motifs distinct from those of all-sulfur BTBT [1]. This property is valuable for solid-state physicists and crystallographers investigating structure–transport relationships, where procurement of the exact core is a prerequisite for reproducible single-crystal OFET studies.

HOMO–LUMO Gap Engineering for Low-Voltage Organic Transistors

The HOMO–LUMO gap reduction of up to 0.115 eV compared to all-sulfur analogues, as quantified in the dimer series [1], makes [1]benzoselenopheno[3,2-b]thiophene a strategic starting material for designing organic semiconductors with lower charge-injection barriers. Device engineers targeting reduced operating voltages in p-channel OFETs can select this core to shift the HOMO level upward by approximately 0.03–0.08 eV relative to sulfur-only cores [1], improving alignment with common electrode work functions.

Regioisomer-Specific Optoelectronic Material Screening

The existence of both [3,2-b] and [2,3-b] regioisomers (CAS 37958-13-7 vs. 35752-82-0) with distinct photophysical and electrochemical properties [1][3] necessitates procurement of the exact isomer for optoelectronic screening campaigns. The known melting point (352 K) of the [3,2-b] isomer provides a quality-control handle (DSC or melting-point apparatus) to verify isomer identity before committing to costly derivatization steps [4].

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